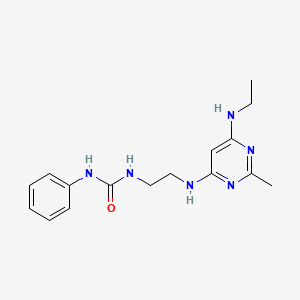

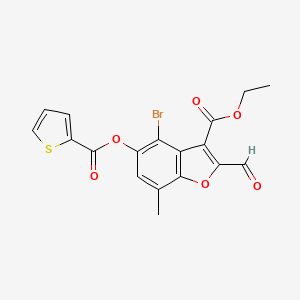

![molecular formula C19H19N3O2 B2799764 2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine CAS No. 478047-81-3](/img/structure/B2799764.png)

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine

Descripción general

Descripción

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine, otherwise known as DMEIP, is a novel compound that has been widely studied in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen-containing six-membered ring with two oxygen atoms and two nitrogen atoms. The oxygen atoms are bonded to two methyl groups, while the nitrogen atoms are bonded to two ethyl groups. DMEIP is a highly versatile compound and has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Catalysis

- The transformation of pyrido[1,2-a]pyrazine into imidazo[1,2-a]pyridines and other related compounds has been explored, indicating the versatility of imidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic compounds (Kolar et al., 1996).

- Innovative routes have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating their potential in the formation of novel chemical structures (Wamhoff & Lamers, 1993).

- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as a carbon source has been introduced, showcasing an efficient method to generate structurally diverse compounds (Shijian et al., 2016).

- A protocol for the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide (DMA) as a methylene source highlights the chemical utility of imidazo[1,2-a]pyridine derivatives in synthesizing bis compounds (Kaswan et al., 2016).

Fluorescent Properties

- The study of substituent effects on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds provides insights into the potential use of these materials in developing novel fluorescent organic compounds (Tomoda et al., 1999).

Crystal Structure Analysis

- Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted, contributing to the understanding of molecular interactions and structural properties (Dhanalakshmi et al., 2018).

Propiedades

IUPAC Name |

[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-5-7-16(8-6-12)19(23)24-21-15(4)18-14(3)20-17-11-13(2)9-10-22(17)18/h5-11H,1-4H3/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTJDSATSRILPD-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=C(C)C2=C(N=C3N2C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2=C(N=C3N2C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322153 | |

| Record name | [(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine | |

CAS RN |

478047-81-3 | |

| Record name | [(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

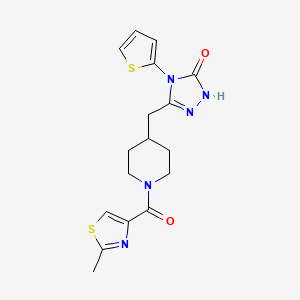

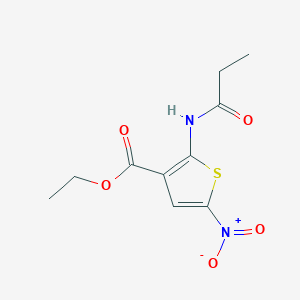

![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)

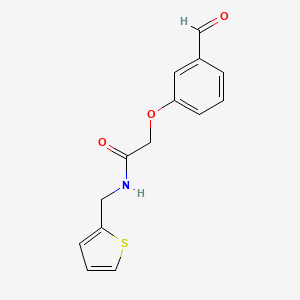

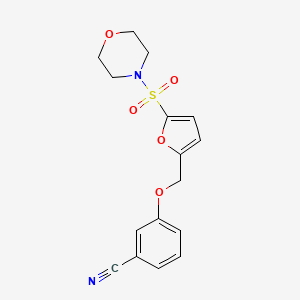

![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)

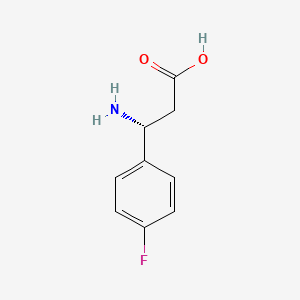

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2799690.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)

![3-Fluoro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2799692.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2799695.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)